Home > Products > Screening Compounds P75804 > Thalidomide-O-C6-COOH
Thalidomide-O-C6-COOH - 2169266-69-5

Thalidomide-O-C6-COOH

Catalog Number: EVT-2755757
CAS Number: 2169266-69-5
Molecular Formula: C20H22N2O7
Molecular Weight: 402.403
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-O-C6-COOH is a synthetic compound derived from thalidomide, characterized by the incorporation of a carboxylic acid functional group. It serves as a cereblon ligand, which is pivotal in the development of Proteolysis Targeting Chimeras (PROTAC) technology. This compound is notable for its potential therapeutic applications, particularly in oncology and immunology.

Source

Thalidomide-O-C6-COOH is synthesized from thalidomide, which was originally developed in the 1950s as a sedative but later found to have significant immunomodulatory and anti-cancer properties. The compound's synthesis typically involves chemical modifications to enhance its solubility and biological activity.

Classification

Thalidomide-O-C6-COOH belongs to the class of thalidomide derivatives, specifically categorized as a cereblon ligand. Its classification is significant due to its role in targeted protein degradation pathways, particularly within the context of cancer treatment.

Synthesis Analysis

Methods

The synthesis of Thalidomide-O-C6-COOH generally involves several key steps:

  1. Starting Material: Thalidomide is utilized as the initial substrate.
  2. Conjugation: The compound is synthesized by linking an E3 ligase ligand to the thalidomide-derived cereblon ligand.
  3. Reaction Conditions: The reactions are typically carried out under controlled conditions using organic solvents such as dichloromethane or dimethyl sulfoxide, often facilitated by catalysts like pyridine derivatives.

Technical Details

The synthesis can be performed through various methods, including:

  • Direct Coupling: Involves the reaction of N-hydromethyl thalidomide with carboxylic acids using coupling agents like carbodiimides.
  • One-Pot Reactions: Recent advancements have introduced one-pot synthesis techniques that streamline the process and improve yields significantly .
Molecular Structure Analysis

Structure

The molecular structure of Thalidomide-O-C6-COOH includes:

  • A thalidomide backbone.
  • A carboxylic acid functional group (C6-COOH) attached to the aromatic system.

The chemical formula is C16H16N2O3C_{16}H_{16}N_{2}O_{3} and it features a unique arrangement that enhances its binding affinity to cereblon.

Data

The molecular weight of Thalidomide-O-C6-COOH is approximately 284.31 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm its structure .

Chemical Reactions Analysis

Reactions

Thalidomide-O-C6-COOH can undergo various chemical transformations:

  • Oxidation: Can yield oxidized derivatives under specific conditions.
  • Reduction: Reduction reactions can alter functional groups within the compound.
  • Substitution: Substitution reactions may occur at specific sites, leading to diverse derivatives.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate for oxidation processes.
  • Reducing Agents: Sodium borohydride for reduction reactions.
  • Nucleophiles: Various nucleophilic agents for substitution reactions .
Mechanism of Action

Process

Thalidomide-O-C6-COOH primarily targets cereblon, a component of the E3 ubiquitin ligase complex. This interaction modulates several biochemical pathways, notably affecting inflammatory mediators.

Data

The compound influences the release of cytokines such as tumor necrosis factor-alpha (TNF-a), contributing to its immunosuppressive and anti-inflammatory effects. Its pharmacokinetic profile indicates absorption rate-limited characteristics similar to those observed with thalidomide itself.

Physical and Chemical Properties Analysis

Physical Properties

Thalidomide-O-C6-COOH exhibits:

  • Solubility: Enhanced water solubility due to the carboxylic acid group, improving bioavailability.
  • Stability: Stable under physiological pH conditions, making it suitable for various routes of administration.

Chemical Properties

The compound has moderate reactivity due to its functional groups, allowing it to participate in diverse chemical reactions while maintaining stability in biological systems .

Applications

Thalidomide-O-C6-COOH has several scientific uses:

  1. Chemistry: Integral in developing PROTACs for targeted protein degradation.
  2. Biology: Used in studies focusing on protein-protein interactions and cellular signaling pathways.
  3. Medicine: Investigated for therapeutic applications in treating multiple myeloma and other malignancies due to its ability to inhibit tumor growth and modulate immune responses.
  4. Industry: Plays a role in drug development processes aimed at creating novel therapeutic agents targeting various diseases.
Molecular Mechanisms of Action in Targeted Protein Degradation

Role in Cereblon-Dependent E3 Ubiquitin Ligase Recruitment

Thalidomide-O-C6-COOH functions as a specialized cereblon (CRBN) recruiter within the cullin-RING ligase 4 (CRL4^CRBN^) complex. This compound is a synthetically modified derivative of thalidomide, featuring a hexanoic acid linker terminating in a carboxylic acid group (-COOH). This structural modification enables its integration into proteolysis-targeting chimeras (PROTACs) while retaining high-affinity binding to CRBN’s tri-tryptophan pocket (Trp380, Trp386, Trp388) [1] [2]. The glutarimide ring of Thalidomide-O-C6-COOH engages in critical hydrogen bonding with His378 and hydrophobic interactions with phenylalanine 402 and valine 388 of CRBN, mirroring the binding mode of parental immunomodulatory imide drugs [2] [9].

Table 1: Key Binding Interactions of Thalidomide-O-C6-COOH with Cereblon

CRBN ResidueInteraction TypeChemical Group in Ligand
Trp380Hydrogen bondingGlutarimide C2 carbonyl
His378Hydrogen bondingGlutarimide N1
Trp386/Trp388Hydrophobic packingAliphatic face of glutarimide
Phe404Hydrophobic contactPhthalimide ring
Val388Van der WaalsGlutarimide C4

The hexanoic acid linker extends from the phthalimide C4-position, positioning the terminal carboxylic acid solvent-exposed and available for conjugation to target protein ligands. This orientation preserves CRBN’s recruitment efficiency while minimizing steric hindrance in ternary complex formation [4] [7]. Biochemical analyses confirm that Thalidomide-O-C6-COOH maintains a dissociation constant (K~d~) for CRBN comparable to unconjugated thalidomide derivatives (approximately 250-400 nM), validating its utility as a CRBN-binding warhead [1] [9].

Mechanistic Insights into Proteolysis-Targeting Chimeras-Mediated Ubiquitination Pathways

As a CRBN-recruiting ligand, Thalidomide-O-C6-COOH enables the construction of heterobifunctional proteolysis-targeting chimeras that hijack the ubiquitin-proteasome system. When incorporated into a proteolysis-targeting chimera, the compound serves as the E3 ligase-binding moiety, connected via its C6-COOH linker to a target protein ligand. This architecture facilitates a catalytically active ternary complex: CRBN–proteolysis-targeting chimera–target protein [1] [8].

Upon complex formation, CRBN’s proximity to the target protein enables ubiquitin transfer from the E2 ubiquitin-conjugating enzyme to lysine residues on the target. The Cullin 4 scaffold positions the target protein within optimal distance (~30-40 Å) for efficient ubiquitination, with the hexanoic acid linker providing sufficient flexibility and length to accommodate diverse protein architectures [2] [3]. Structural studies reveal that Thalidomide-O-C6-COOH-based proteolysis-targeting chimeras exploit CRBN’s "adaptive neosubstrate recruitment" capability, where ligand binding induces conformational changes that create new protein-protein interaction interfaces [1] [5].

The ubiquitination efficiency correlates directly with the stability of the ternary complex. Thalidomide-O-C6-COOH’s optimal linker length (approximately 14 atoms from glutarimide nitrogen to carboxylic acid) enhances cooperativity between CRBN and the target protein, increasing proteolysis-targeting chimeras’ degradation efficacy. For example, proteolysis-targeting chimeras utilizing this ligand demonstrate enhanced degradation kinetics compared to shorter linker variants (e.g., C2 or C4 analogs), particularly for large or complex target proteins [4] [7].

Comparative Analysis with Other Thalidomide-Based E3 Ligase Ligands

Thalidomide-O-C6-COOH belongs to a broader class of CRBN-recruiting ligands optimized for proteolysis-targeting chimera design, alongside derivatives of lenalidomide and pomalidomide. Key differentiators include:

  • Linker Attachment Chemistry: Unlike lenalidomide derivatives (typically linked via the phthalimide ring) or pomalidomide-PEG~n~ variants, Thalidomide-O-C6-COOH features a direct alkyl chain tether at the phthalimide C4-position. This non-PEGylated linker confers greater metabolic stability than polyethylene glycol-based linkers but reduced hydrophilicity [7] [9].
  • Binding Affinity: The compound exhibits approximately 2-fold lower affinity for CRBN than pomalidomide-based ligands (K~d~ ~157 nM) but comparable affinity to lenalidomide derivatives (K~d~ ~178 nM) [2] [9].
  • Degradation Efficiency: Proteolysis-targeting chimeras incorporating Thalidomide-O-C6-COOH show broader neosubstrate scope than VHL-based counterparts due to CRBN’s permissiveness for diverse ternary complex geometries. However, they may exhibit reduced selectivity compared to pomalidomide-PEG~4~-based proteolysis-targeting chimeras in certain contexts [4] [7].

Table 2: Structural and Functional Comparison of CRBN-Recruiting Ligands

LigandLinker TypeCRBN K~d~ (nM)Common Attachment PointProteolysis-Targeting Chimera Design Utility
Thalidomide-O-C6-COOHAlkyl (C6)~250Phthalimide C4-positionHigh conjugation efficiency; moderate hydrophobicity
Pomalidomide-C7-COOHAlkyl (C7)~157Piperidine N-positionExtended reach; increased metabolic stability
Lenalidomide-PEG~2~-C2-NH~2~PEG-alkyl~178Phthalimide C4-positionEnhanced solubility; potential immunogenicity
Thalidomide-NH-PEG~3~-COOHPEG-triazole~300Glutarimide N-positionHigh flexibility; larger ternary complex tolerance

The carboxylic acid terminus (-COOH) provides a versatile conjugation handle for amide coupling with amine-containing target protein ligands, distinguishing it from azide- or alkyne-functionalized CRBN ligands (e.g., Pomalidomide-PEG~4~-azide) that require click chemistry for proteolysis-targeting chimera assembly [7] [10]. This feature simplifies synthetic routes and enhances proteolysis-targeting chimera yield, making Thalidomide-O-C6-COOH particularly valuable for rapid proteolysis-targeting chimera prototyping against novel targets. However, its moderate hydrophobicity may necessitate structural optimization to improve cell permeability for challenging targets [4] [9].

The ligand’s mechanism fundamentally differs from molecular glues (e.g., native thalidomide) by serving as a building block for heterobifunctional degraders rather than directly inducing neosubstrate binding. Nevertheless, its retention of the core glutarimide pharmacophore ensures maintained compatibility with CRBN’s evolutionary conserved degradation machinery [5] [8].

Properties

CAS Number

2169266-69-5

Product Name

Thalidomide-O-C6-COOH

IUPAC Name

7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptanoic acid

Molecular Formula

C20H22N2O7

Molecular Weight

402.403

InChI

InChI=1S/C20H22N2O7/c23-15-10-9-13(18(26)21-15)22-19(27)12-6-5-7-14(17(12)20(22)28)29-11-4-2-1-3-8-16(24)25/h5-7,13H,1-4,8-11H2,(H,24,25)(H,21,23,26)

InChI Key

BATNDOUDCIVVSL-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.